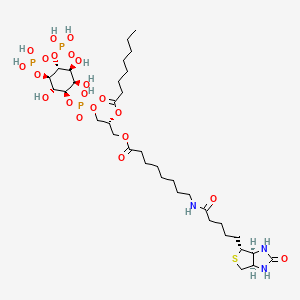

PtdIns-(4,5)-P2-biotin (sodium salt)

Description

BenchChem offers high-quality PtdIns-(4,5)-P2-biotin (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PtdIns-(4,5)-P2-biotin (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H64N3O21P3S |

|---|---|

Molecular Weight |

987.9 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] 8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoate |

InChI |

InChI=1S/C35H64N3O21P3S/c1-2-3-4-6-10-17-27(41)56-22(20-55-62(52,53)59-32-29(42)30(43)33(57-60(46,47)48)34(31(32)44)58-61(49,50)51)19-54-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-63-24)37-35(45)38-28/h22-24,28-34,42-44H,2-21H2,1H3,(H,36,39)(H,52,53)(H2,37,38,45)(H2,46,47,48)(H2,49,50,51)/t22-,23+,24-,28+,29-,30+,31+,32-,33-,34-/m1/s1 |

InChI Key |

GIBFPJNAJXVEBO-GTPOSHDTSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H]([C@H]3O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)(O)OC3C(C(C(C(C3O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Handle: Unlocking Phosphoinositide Signaling with PtdIns-(4,5)-P2-biotin

[1]

Executive Summary

Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2 or PIP2] is the "Swiss Army knife" of the eukaryotic cell membrane.[1] It serves as a substrate for second messengers (IP3/DAG), a recruitment beacon for proteins with Pleckstrin Homology (PH) domains, and a regulator of ion channels and actin dynamics.[2]

PtdIns-(4,5)-P2-biotin is not a native signaling molecule but a synthetic affinity probe .[1] It conjugates the biological specificity of PIP2 with the extreme affinity of the Biotin-Streptavidin interaction (

Molecular Architecture & Mechanism

To use this tool effectively, one must understand its structural constraints.

The Conjugation Logic

Native PIP2 consists of a glycerol backbone, two fatty acid chains (usually arachidonic and stearic acid), and an inositol-(4,5)-bisphosphate headgroup.[1]

-

The Challenge: The inositol headgroup is the "business end" recognized by PH, ENTH, and FERM domains. Modifying it destroys biological recognition.

-

The Solution: High-quality PtdIns-(4,5)-P2-biotin is modified at the sn-1 acyl chain (or via a long-chain linker attached to the glycerol backbone), leaving the headgroup solvent-exposed and accessible.[1]

Mechanism of Action

The biotin moiety acts as a universal anchor. When introduced to a system containing Streptavidin (immobilized on beads, sensors, or plates), the lipid becomes tethered, orienting the PIP2 headgroup away from the surface. This mimics the inner leaflet of the plasma membrane, allowing researchers to probe cytosolic protein interactions in vitro.

Biological Context: The Signaling Nodes

Before designing an assay, visualize where PIP2 sits in the signaling cascade. PtdIns-(4,5)-P2-biotin is used to probe proteins involved in the following pathways:

Figure 1: Central role of PIP2 in divergent signaling pathways.[1][3] The biotinylated probe mimics the central PIP2 node to isolate enzymes like PLC, PI3K, or structural proteins.

Primary Application: The Lipid Pull-Down Assay

The "Gold Standard" application is the isolation of PIP2-binding proteins from cell lysates.

Critical Technical Consideration: Micelles vs. Liposomes[1]

-

Monomeric (Micellar): Soluble biotin-PIP2 (often with shorter fatty acid chains like diC8) can be used, but it lacks the membrane curvature and charge density of a real bilayer.[1]

-

Liposomal (Physiological): For the most robust data, PtdIns-(4,5)-P2-biotin should be doped (1-5%) into carrier lipids (PC/PE) to form biotinylated liposomes.[1] This reduces non-specific hydrophobic binding.

Protocol: Streptavidin-Agarose Pull-Down

Objective: Isolate a specific PH-domain containing protein (e.g., PLC-

Materials

-

Bait: PtdIns-(4,5)-P2-biotin (Lyophilized).[1]

-

Carrier Lipid (Optional but recommended): Phosphatidylcholine (PC).[1]

-

Resin: Streptavidin-Agarose or Magnetic Beads.[1]

-

Buffer: TBS (50mM Tris, 150mM NaCl, pH 7.4). Note: Avoid Phosphate buffers if studying kinases that require metal ions.[1]

-

Blocking: 3% BSA (Fatty-acid free).[1]

Step-by-Step Methodology

-

Probe Preparation (The "Bait"):

-

Bead Immobilization:

-

Wash 50

L Streptavidin beads with TBS. -

Incubate beads with the Probe solution (1 hour, 4°C, rotation).

-

Validation Step: Measure the absorbance of the supernatant before and after incubation. A drop in absorbance at 205-210 nm indicates lipid binding to beads.

-

-

Blocking (Crucial):

-

Wash beads 2x with TBS.

-

Incubate with 3% BSA in TBS for 30 mins. Failure to block results in high background due to the sticky nature of lipid tails.

-

-

Lysate Incubation:

-

Add 500

g of cell lysate (or purified protein) to the beads.[5] -

Incubate 2-4 hours at 4°C.

-

-

Washing & Elution:

-

Wash beads 3x with TBS + 0.1% Tween-20 (mild detergent helps remove non-specifics).[1]

-

Elute by boiling in 2x SDS-PAGE Sample Buffer (5 mins, 95°C).

-

-

Detection:

-

Analyze via Western Blot against the target protein.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Streptavidin-Biotin-PIP2 pull-down assay.

Comparative Data Analysis: Assay Formats

PtdIns-(4,5)-P2-biotin is versatile.[1][6] Choose your format based on the data required.

| Feature | Lipid-Protein Overlay (ELISA/Dot Blot) | Bead-Based Pull-Down | SPR / BLI (Biacore/Octet) |

| Primary Output | Binary (Yes/No Binding) | Identification (Mass Spec/WB) | Kinetics ( |

| Throughput | High (96-well plates) | Low/Medium | Medium |

| Physiological Relevance | Low (Surface effects) | Medium (Liposomes possible) | High (Lipid bilayer on chip) |

| Reagent Requirement | Low (< 1 | High (Beads + Lysate) | Medium (Reusable chips) |

| Best For... | Initial Screening | Validating Complexes | Drug Affinity Studies |

Troubleshooting & Scientific Integrity

The "Sticky Lipid" Problem

Lipids are inherently hydrophobic. If your negative control (Beads + Biotin-PC without PIP2) shows protein binding, your washing stringency is too low.[1]

-

Fix: Increase salt concentration (up to 300mM NaCl) or add low concentrations of non-ionic detergent (0.5% NP-40) to the wash buffer.[1]

Competition Assays (Self-Validation)

To prove the binding is specific to the PIP2 headgroup and not the fatty acid chain:

-

Pre-incubate the protein with soluble IP3 (the headgroup alone).

-

If binding to the beads decreases, the interaction is specific to the headgroup. This is a mandatory control for high-impact publications.[1]

Steric Hindrance

If using short-chain biotin-PIP2, the headgroup may be too close to the streptavidin surface.

-

Fix: Use "LC" (Long Chain) variants of PtdIns-(4,5)-P2-biotin, which include a spacer arm (usually aminohexanoic acid) to push the lipid away from the bead surface.[1]

References

-

Goksoy, E., et al. (2008). "Structural Basis for the Autoinhibition of Talin in Regulating Integrin Activation."[7] Molecular Cell, 31(1), 124-133.[1][7] Link

-

Michailidis, I., et al. (2011). "Phosphatidylinositol-4,5-bisphosphate regulates epidermal growth factor receptor activation."[7] Pflügers Archiv, 461(3), 387-397.[1][6][7] Link

-

Duggan, M. (2020). "Assaying Lipid-Protein Interactions: The Dot-Blot and Liposome Pull-Down." Methods in Molecular Biology. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotinylated Anti-PtdIns(4,5)P2 IgM - Echelon Biosciences [echelon-inc.com]

- 4. Simultaneous binding of PtdIns(4,5)P2 and clathrin by AP180 in the nucleation of clathrin lattices on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GloPIPs Biotin-PI(4,5)P2 - Echelon Biosciences [echelon-inc.com]

- 7. Biotin Phosphatidylinositol 4,5-bisphosphate - Echelon Biosciences [echelon-inc.com]

PtdIns-(4,5)-P2-biotin: A Technical Guide for Identifying and Characterizing PIP2-Binding Proteins

Executive Summary

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling lipid located primarily in the plasma membrane, governing processes from actin cytoskeleton remodeling to ion channel regulation.[1][2][3][4] The identification of PIP2-binding proteins is complex due to the hydrophobic nature of lipids and the necessity of maintaining the specific headgroup orientation.

PtdIns-(4,5)-P2-biotin (Biotin-PIP2) serves as a high-affinity molecular probe that bypasses the need for radioactive labeling or complex liposome sedimentation assays. By leveraging the femtomolar affinity of the biotin-streptavidin interaction (

The Probe: Structural Chemistry & Selection

To ensure physiological relevance, the probe must present the inositol-(4,5)-bisphosphate headgroup in an orientation mimicking the cellular membrane.

Structural Composition[6]

-

Headgroup: The inositol ring phosphorylated at positions 4 and 5 is the recognition motif.

-

Linker (sn-1 vs. Headgroup): High-quality probes attach the biotin moiety to the sn-1 acyl chain (tail) rather than the headgroup. This "tail-labeling" ensures the critical phosphate groups remain sterically accessible to protein domains (e.g., PH, C2, ENTH).

-

Linker Length:

-

Short Linkers (C6): Rigid; good for soluble proteins with accessible binding pockets.

-

Long Linkers (C16 or PEG): Provide flexibility, allowing the lipid headgroup to extend away from the streptavidin surface, reducing steric hindrance for large protein complexes.

-

Solubility & Handling

-

State: Typically supplied as a lyophilized powder (sodium salt).

-

Reconstitution: Dissolve in water or neutral buffer (e.g., PBS) to 1 mg/mL. Avoid organic solvents (CHCl3) if the biotin linker is hydrophilic, unless specified by the manufacturer.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the phosphate ester bonds.

Workflow A: Affinity Pull-Down Assay

This method isolates unknown PIP2-binding proteins from cell lysates or validates suspected interactions.

Principle

Biotin-PIP2 is incubated with cell lysate to form lipid-protein complexes. Streptavidin-coated magnetic beads capture these complexes. Non-binders are washed away, and specific binders are eluted for Western Blot or Mass Spectrometry analysis.

Diagram: Pull-Down Logic

Figure 1: Step-by-step workflow for Biotin-PIP2 affinity purification.

Detailed Protocol

Buffer Composition (Physiological Binding Buffer):

-

20 mM HEPES (pH 7.4)

-

0.05% NP-40 or Tween-20 (Low detergent is critical to prevent micelle disruption of the probe if not bead-bound first)

-

1 mM DTT[7]

-

Protease/Phosphatase Inhibitor Cocktail

Step-by-Step:

-

Lysate Prep: Lyse cells (e.g., HEK293) in Binding Buffer. Clarify by centrifugation (14,000 x g, 10 min, 4°C).

-

Pre-Clearing: Incubate lysate with Streptavidin beads (without probe) for 30 min to remove sticky proteins. Discard beads.

-

Probe Incubation: Add Biotin-PIP2 (final conc. 5–10 µM) to the supernatant. Incubate 2–4 hours at 4°C with rotation.

-

Control: In a parallel tube, add Biotin-Phosphatidylcholine (PC) or free Biotin.

-

-

Capture: Add pre-washed Streptavidin Magnetic Beads (20–40 µL slurry). Incubate 1 hour at 4°C.

-

Washing: Magnetically separate beads.[4] Wash 3x with Binding Buffer (500 µL).

-

Optimization: Increase salt (up to 300 mM NaCl) in the second wash to reduce non-specific binding.

-

-

Elution: Resuspend beads in 30 µL 2x SDS-PAGE Sample Buffer. Boil at 95°C for 5 min.

-

Analysis: Run SDS-PAGE and immunoblot for target protein.

Workflow B: Surface Plasmon Resonance (SPR)

SPR provides quantitative kinetic data (

Sensor Chip Strategy

Use a Streptavidin (SA) Sensor Chip . The biotin-streptavidin bond is practically irreversible, creating a stable lipid surface.

-

Reference Channel (Fc1): Immobilize Biotin-PC (Phosphatidylcholine) or leave as Streptavidin-only (blocked with free biotin).

-

Active Channel (Fc2): Immobilize Biotin-PIP2.

Diagram: SPR Kinetic Setup

Figure 2: Kinetic analysis cycle on a Streptavidin SPR chip.

SPR Protocol Highlights

-

Conditioning: Pulse the SA chip with 1 M NaCl / 50 mM NaOH to remove loosely bound streptavidin subunits.

-

Immobilization: Inject Biotin-PIP2 (0.5 mg/mL) at a slow flow rate (5 µL/min) until reaching ~100–300 Response Units (RU). Note: Do not oversaturate; steric crowding can inhibit binding.

-

Kinetic Cycles: Inject protein analyte (e.g., 0, 10, 50, 100, 500 nM).

-

Regeneration: Since the lipid stays bound, you must strip the protein off the lipid.

-

Standard: 2 M NaCl (30 sec pulse).

-

Harsh: 50 mM NaOH (if protein is sticky).

-

Validation: Ensure the baseline returns to the post-immobilization level (R_ligand).

-

Data Presentation & Validation

Expected Affinity Values (Benchmarks)

When validating your assay, compare your results against known PIP2 binders.

| Protein Domain | Known Ligand | Method | Typical | Reference |

| PLC- | PtdIns-(4,5)-P2 | SPR / Liposome | 1 – 2 µM | [Lemmon et al., 1995] |

| ENTH Domain (Epsin) | PtdIns-(4,5)-P2 | SPR | ~400 nM | [Ford et al., 2002] |

| Tubby Domain | PtdIns-(4,5)-P2 | Pull-down | High Affinity | [Santagata et al., 2001] |

Specificity Controls (Self-Validating System)

To prove the protein binds PIP2 specifically and not the biotin-bead matrix:

-

Soluble Competition: Pre-incubate the protein with 10x molar excess of soluble IP3 (Inositol 1,4,5-trisphosphate) . Binding to Biotin-PIP2 beads should decrease significantly.

-

Lipid Control: Run a parallel pull-down with Biotin-PI(4)P or Biotin-PC . A true PIP2 binder (like PLC-

1) should show significantly reduced binding to these controls. -

Mutant Control: Use a protein mutant known to abolish lipid binding (e.g., R40D mutation in PLC-

1 PH domain) as a negative control.

Troubleshooting

-

High Background: Increase salt concentration in wash buffer (up to 500 mM NaCl) or add 1% BSA to the blocking step. Ensure beads are pre-blocked.

-

No Binding: The linker might be too short, causing steric hindrance. Switch to a Biotin-PIP2 with a PEG-linker or "Long Chain" (LC) spacer.

-

Lipid Leaching: Avoid high concentrations of detergents like SDS or Triton X-100 (>1%) during the binding phase, as they can strip the lipid from the streptavidin or dissolve the micelle structure.

References

-

Cayman Chemical. PtdIns-(4,5)-P2-biotin (sodium salt) Product Information.Link

-

Echelon Biosciences. Biotin Phosphatidylinositol 4,5-bisphosphate (C-45B6) Technical Data Sheet.Link

-

Lemmon, M. A., et al. (1995). "Specificity and promiscuity in phosphoinositide binding by pleckstrin homology domains." Proc Natl Acad Sci U S A. 92(23): 10472–10476. Link

-

Ford, M. G., et al. (2002). "Curvature of clathrin-coated pits driven by epsin." Nature. 419(6905): 361-366. Link

-

Santagata, S., et al. (2001). "G-protein-signaling through tubby proteins." Science. 292(5524): 2041-2050. Link

-

Cytiva (Biacore). Sensor Chip SA Guidance for Biotinylated Ligands.Link

Sources

- 1. WikiGenes - PLCD1 - phospholipase C, delta 1 [wikigenes.org]

- 2. researchgate.net [researchgate.net]

- 3. Membrane activity of the phospholipase C-delta1 pleckstrin homology (PH) domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. usherbrooke.ca [usherbrooke.ca]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. SA-sensorchip [sprpages.nl]

An In-depth Technical Guide to the Interaction of PtdIns(4,5)-P2-biotin with Pleckstrin Homology (PH) Domains

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction between phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) and pleckstrin homology (PH) domains. It delves into the fundamental principles governing this interaction, outlines robust experimental methodologies for its characterization, and offers insights into the causality behind experimental design, ensuring a self-validating approach to protocol development.

Section 1: Foundational Principles of the PtdIns(4,5)P2-PH Domain Interaction

The Central Role of PtdIns(4,5)P2 in Cellular Signaling

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a crucial, albeit minor, phospholipid component of cellular membranes, particularly enriched at the plasma membrane.[1] It serves as a pivotal signaling molecule with a multitude of functions. PtdIns(4,5)P2 acts as a precursor for the generation of second messengers, such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), through hydrolysis by phospholipase C (PLC).[1][2] Furthermore, it can be phosphorylated by phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), another critical signaling molecule.[1][2] Beyond its role as a substrate, PtdIns(4,5)P2 directly recruits and regulates the function of numerous proteins at the membrane, influencing processes like endocytosis, exocytosis, and actin cytoskeleton dynamics.[3][4][5]

Pleckstrin Homology (PH) Domains: Versatile Phosphoinositide Effectors

Pleckstrin homology (PH) domains are small, structurally conserved protein modules of approximately 120 amino acids.[6][7][8] They are found in a wide array of signaling proteins, including kinases, GTPase-activating proteins (GAPs), and cytoskeletal proteins.[6][7][9] The primary function of many PH domains is to target their host proteins to cellular membranes by binding to specific phosphoinositides.[7][8] This recruitment is essential for the assembly of signaling complexes and the propagation of downstream cellular responses.[7]

The structure of a PH domain typically consists of a seven-stranded β-sandwich with a C-terminal amphipathic helix.[6][7] The specificity of a PH domain for a particular phosphoinositide is determined by the amino acid residues within the variable loops connecting the β-strands, which form a binding pocket for the inositol headgroup.[6][9] While it was once thought that most PH domains bind phosphoinositides, it is now understood that only a subset, estimated to be around 10-50%, exhibit high-affinity and specific binding.[10][11][12] Many others may bind with lower affinity or engage in protein-protein interactions.[12][13][14]

The Specificity of PH Domain Interaction with PtdIns(4,5)P2

The interaction between a PH domain and PtdIns(4,5)P2 is primarily driven by electrostatic interactions between positively charged residues (e.g., lysine and arginine) in the PH domain's binding pocket and the negatively charged phosphate groups of PtdIns(4,5)P2.[6] PH domains that exhibit high affinity for PtdIns(4,5)P2 often recognize the vicinal phosphates at the 4- and 5-positions of the inositol ring.[9][11][12] The affinity of this interaction can vary significantly among different PH domains, with dissociation constants (Kd) ranging from the nanomolar to the micromolar range.[6] This range of affinities allows for a dynamic and tightly regulated response to changes in local PtdIns(4,5)P2 concentrations.

The following diagram illustrates the recruitment of a PH domain-containing protein to the plasma membrane upon binding to PtdIns(4,5)P2, initiating a downstream signaling cascade.

Caption: PtdIns(4,5)P2-mediated recruitment and activation of a PH domain-containing protein.

Section 2: Experimental Approaches for Characterizing PtdIns(4,5)P2-PH Domain Interactions

A multi-faceted experimental approach is often necessary to fully characterize the interaction between a PH domain and PtdIns(4,5)P2. This typically involves a progression from qualitative screening assays to quantitative biophysical measurements. The use of biotinylated PtdIns(4,5)P2 is a powerful tool in many of these assays, facilitating immobilization and detection.

Qualitative and Semi-Quantitative Screening Assays

These initial assays are designed to determine if an interaction occurs and to assess its relative specificity.

This simple and effective method is used to screen for interactions between a protein of interest and a variety of lipids spotted onto a membrane.[13][15]

Causality Behind Experimental Choices:

-

Why use a membrane? The hydrophobic nature of the membrane mimics a simplified lipid environment and allows for the stable immobilization of lipids.

-

Why spot multiple lipids? This allows for a direct comparison of binding specificity. It is crucial to include other phosphoinositides and major membrane lipids (e.g., phosphatidylcholine, phosphatidylserine) as negative controls.

-

Why use a tagged protein? A tag (e.g., GST, His, or an epitope tag) allows for easy detection using a corresponding antibody.

Step-by-Step Protocol:

-

Lipid Spotting: Serially dilute PtdIns-(4,5)-P2 and other control lipids in a suitable solvent (e.g., chloroform/methanol/water). Spot 1-2 µL of each lipid onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

-

Blocking: Block the membrane with a solution of 3-5% fatty-acid-free bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with a solution containing the purified, tagged PH domain (e.g., 1 µg/mL in blocking buffer) for 1-3 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound protein.

-

Detection: Incubate the membrane with a primary antibody against the protein tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Self-Validation:

-

Positive Control: Include a PH domain known to bind PtdIns(4,5)P2 (e.g., PLCδ1-PH).[16]

-

Negative Control: Include a protein known not to bind lipids.

-

Lipid Controls: As mentioned, include a panel of other lipids to assess specificity.

This assay provides a more biologically relevant context by presenting lipids in the form of a bilayer in unilamellar vesicles (liposomes).[17][18] The binding of a protein to the liposomes is assessed by co-sedimentation upon centrifugation.[18][19]

Causality Behind Experimental Choices:

-

Why use liposomes? Liposomes mimic the curved bilayer of a cell membrane, providing a more native-like environment for the interaction.[20]

-

Why use extrusion? Extrusion through a polycarbonate membrane with a defined pore size creates large unilamellar vesicles (LUVs) of a consistent size, which is important for reproducibility.[18]

-

Why include PtdIns(4,5)P2-biotin? While not essential for the basic assay, its inclusion can be used for subsequent pull-down experiments.

Step-by-Step Protocol:

-

Liposome Preparation: Prepare a lipid mixture in chloroform, including a carrier lipid (e.g., phosphatidylcholine), a negatively charged lipid (e.g., phosphatidylserine), and the lipid of interest (PtdIns(4,5)P2). Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.

-

Hydration: Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLVs to several freeze-thaw cycles and then extrude them through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.[18]

-

Binding Reaction: Incubate the purified PH domain with the liposomes at room temperature for 30-60 minutes.

-

Sedimentation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.

-

Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting.

Self-Validation:

-

Control Liposomes: Perform the assay with liposomes lacking PtdIns(4,5)P2 to demonstrate that binding is dependent on this specific lipid.

-

Quantification: Densitometry of the protein bands in the supernatant and pellet fractions can provide a semi-quantitative measure of binding.

Quantitative Biophysical Assays

These methods provide detailed information on the affinity, kinetics, and thermodynamics of the interaction.

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[21][22] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.[22]

Causality Behind Experimental Choices:

-

Why immobilize the lipid? Immobilizing the lipid on the sensor chip allows for the study of the PH domain (analyte) binding in real-time. Biotinylated PtdIns(4,5)P2 can be captured on a streptavidin-coated sensor chip, or liposomes containing PtdIns(4,5)P2 can be captured on a lipophilic sensor chip (e.g., L1 chip).[23][24]

-

Why use a reference flow cell? A reference flow cell, with immobilized control lipid or no lipid, is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[23][24]

-

Why test a range of analyte concentrations? Injecting a series of analyte concentrations allows for the determination of kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD).

Step-by-Step Protocol:

-

Chip Preparation: Prepare the sensor chip by either capturing biotinylated PtdIns(4,5)P2-containing liposomes on a streptavidin chip or directly coating liposomes on an L1 chip. Prepare a reference surface with control liposomes lacking PtdIns(4,5)P2.[23]

-

Analyte Injection: Inject a series of concentrations of the purified PH domain over both the active and reference surfaces at a constant flow rate.

-

Data Acquisition: Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.

-

Data Analysis: After subtracting the reference surface signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Data Presentation: SPR Kinetic and Affinity Data

| PH Domain | ka (M-1s-1) | kd (s-1) | KD (nM) |

| PLCδ1-PH | 1.5 x 105 | 1.2 x 10-3 | 8 |

| Akt1-PH | 8.0 x 104 | 2.4 x 10-3 | 30 |

| Btk-PH | 2.1 x 105 | 5.0 x 10-4 | 2.4 |

| Mutant PH | No Binding | No Binding | N/A |

Note: The values in this table are illustrative and will vary depending on the specific PH domain and experimental conditions.

Self-Validation:

-

Reproducibility: Ensure that replicate injections of the same concentration give consistent results.

-

Concentration Dependence: The binding response should increase with increasing analyte concentration and reach saturation.

-

Model Fitting: The chosen binding model should provide a good fit to the experimental data, with low chi-squared values.

ITC directly measures the heat change that occurs upon binding of two molecules. It is a label-free, in-solution technique that can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; and entropy, ΔS) of an interaction in a single experiment.

Causality Behind Experimental Choices:

-

Why measure heat change? All binding events are associated with a change in enthalpy, which ITC can detect with high sensitivity. This provides a direct measure of the interaction without the need for immobilization or labeling.

-

Why use soluble headgroups or liposomes? The choice of ligand depends on the experimental goals. Soluble inositol phosphate headgroups can be used to study the direct interaction with the headgroup, while liposomes provide a membrane context.[21]

-

Why perform a control titration? Titrating the ligand into buffer alone is a crucial control to determine the heat of dilution, which must be subtracted from the experimental data.

Step-by-Step Protocol:

-

Sample Preparation: Place the purified PH domain in the sample cell and the PtdIns(4,5)P2-containing liposomes or soluble headgroup in the injection syringe. Ensure both are in identical, well-dialyzed buffers.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm (heat change per mole of injectant versus molar ratio). Fit this isotherm to a suitable binding model to determine the thermodynamic parameters.

Self-Validation:

-

Heat of Dilution Control: The control titration of ligand into buffer should yield small, consistent heat changes.

-

Stoichiometry: The calculated stoichiometry should be reasonable (e.g., close to 1 for a 1:1 interaction).

-

Data Quality: The binding isotherm should have a clear sigmoidal shape for accurate fitting.

In-Cell and Pull-Down Assays

These assays investigate the interaction within a more complex biological milieu.

This assay uses biotinylated PtdIns(4,5)P2 to isolate and identify binding partners from cell lysates.

Causality Behind Experimental Choices:

-

Why use biotin? The high-affinity interaction between biotin and streptavidin allows for efficient capture of the biotinylated lipid and any associated proteins.[25]

-

Why use cell lysates? This allows for the study of the interaction in the presence of other cellular components, which may influence binding.

-

Why use control beads? Streptavidin beads alone or beads coupled with biotinylated phosphatidylcholine should be used as negative controls to identify proteins that bind non-specifically to the beads or the lipid backbone.

Step-by-Step Protocol:

-

Lysate Preparation: Prepare a cell lysate under non-denaturing conditions. Pre-clear the lysate by incubating with streptavidin-agarose beads to remove endogenously biotinylated proteins.

-

Bait Preparation: Incubate the pre-cleared lysate with biotinylated PtdIns(4,5)P2 (or control biotinylated lipid) for 2-4 hours at 4°C.

-

Capture: Add streptavidin-agarose beads to the lysate and incubate for another 1-2 hours to capture the biotinylated lipid-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for a specific PH domain or by mass spectrometry for unbiased identification of binding partners.

Self-Validation:

-

Specificity Controls: The protein of interest should be present in the PtdIns(4,5)P2-biotin pull-down but absent or significantly reduced in the control pull-downs.

-

Input Control: A sample of the lysate before pull-down should be run on the Western blot to confirm the presence of the protein of interest.

The following diagram outlines the workflow for a biotinylated PtdIns(4,5)P2 pull-down assay.

Caption: Workflow for a biotinylated PtdIns(4,5)P2 pull-down experiment.

Section 3: Applications in Drug Development

The critical role of PtdIns(4,5)P2-PH domain interactions in various signaling pathways makes them attractive targets for therapeutic intervention.[26][27] Dysregulation of these interactions is implicated in diseases such as cancer and metabolic disorders.[14][27][28]

Targeting the Interaction:

-

Small Molecule Inhibitors: High-throughput screening assays, such as microplate-based binding assays using biotinylated PtdIns(4,5)P2 analogues, can be employed to identify small molecules that disrupt the interaction between a specific PH domain and PtdIns(4,5)P2.[29]

-

Mechanism of Action Studies: The quantitative biophysical techniques described above (e.g., SPR, ITC) are essential for characterizing the mechanism of action of potential inhibitors, confirming direct binding, and determining their effect on binding affinity and kinetics.

Section 4: Conclusion

The interaction between PtdIns(4,5)P2 and PH domains is a fundamental mechanism for the spatial and temporal regulation of a vast number of cellular processes. A thorough understanding of this interaction requires a combination of qualitative, quantitative, and cell-based assays. The use of biotinylated PtdIns(4,5)P2 provides a versatile tool for many of these experimental approaches. By carefully designing experiments with appropriate controls, researchers can obtain reliable and reproducible data, paving the way for new insights into cellular signaling and the development of novel therapeutics.

References

-

Ananthanarayanan, B., et al. (2012). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 23(15), 2818–2824. [Link]

-

Park, W. S., et al. (2020). Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins. bioRxiv. [Link]

-

Gao, J., & Kazanietz, M. G. (2015). Emerging methodologies to investigate lipid–protein interactions. Biochemical Society Transactions, 43(1), 15–21. [Link]

-

Kavran, J. M., et al. (1998). Specificity and promiscuity in phosphoinositide binding by pleckstrin homology domains. Journal of Biological Chemistry, 273(46), 30497–30508. [Link]

-

Falasca, M., & Maffucci, T. (2023). Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease. Biochemical Pharmacology, 213, 115609. [Link]

-

Lemmon, M. A. (2003). Pleckstrin homology (PH) domains and phosphoinositides. Biochemical Society Symposia, 70, 85–97. [Link]

-

Burke, J. E. (2018). Studying protein–lipid interactions. ASBMB Today. [Link]

-

Falasca, M., & Maffucci, T. (2023). Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease. Biochemical Pharmacology, 213, 115609. [Link]

-

Nascimbeni, A. C., & Fanin, M. (2012). PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(8), 1165–1172. [Link]

-

Physics LibreTexts. (2022). 4.3: Protein-lipid Interactions. [Link]

-

Wikipedia. Pleckstrin homology domain. [Link]

-

Park, W. S., et al. (2020). Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins. bioRxiv. [Link]

-

Wikipedia. Phosphatidylinositol 4,5-bisphosphate. [Link]

-

Lemmon, M. A. (2007). Pleckstrin homology (PH) domains and phosphoinositides. Biochemical Society Symposia, 74, 81–93. [Link]

-

Balla, T. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. International Journal of Molecular Sciences, 18(3), 566. [Link]

-

Tan, X., & Thapa, N. (2015). Emerging roles of PtdIns(4,5)P2 – beyond the plasma membrane. Journal of Cell Science, 128(22), 4047–4056. [Link]

-

Gil-Henn, H., & Seger, R. (2016). PH-domains as central modulators driving tumor growth. Molecular & Cellular Oncology, 3(3), e1145652. [Link]

-

Reither, S., & Tittmann, K. (2019). Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays. Methods in Molecular Biology, 1949, 137–147. [Link]

-

Cozier, G. E., et al. (2004). Membrane targeting by pleckstrin homology domains. Current Topics in Microbiology and Immunology, 282, 49–88. [Link]

-

InterPro. Pleckstrin homology domain (IPR001849). [Link]

-

Prestwich, G. D., et al. (2011). Microplate-Based Characterization of Protein-Phosphoinositide Binding Interactions Using a Synthetic Biotinylated Headgroup Analogue. ACS Chemical Biology, 6(9), 957–965. [Link]

-

Park, S., et al. (2017). Increased intracellular Ca2+ concentrations prevent membrane localization of PH domains through the formation of Ca2+-phosphoinositides. Proceedings of the National Academy of Sciences, 114(43), E9026–E9035. [Link]

-

Dickson, E. J. (2022). PI(4,5)P2: signaling the plasma membrane. Biochemical Journal, 479(21), 2215–2236. [Link]

-

Pylypenko, O., et al. (2007). Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Specifically Induces Membrane Penetration and Deformation by Bin/Amphiphysin/Rvs (BAR) Domains. Journal of Biological Chemistry, 282(40), 29541–29553. [Link]

-

Julkowska, M. M., et al. (2015). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Methods in Molecular Biology, 1376, 261–271. [Link]

-

Julkowska, M. M., et al. (2015). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Methods in Molecular Biology, 1376, 261–271. [Link]

-

Julkowska, M. M., et al. (2015). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid-Protein Interactions. Methods in Molecular Biology, 1376, 261–271. [Link]

-

Large-scale Biological Network Analysis and Visualization. Intro to DOT language. [Link]

-

ResearchGate. Screening of PI(4,5)P2/PLCδ1-PH domain (500nM) interaction selectivity.... [Link]

-

Jin, J. B., et al. (2002). The Intermolecular Interaction between the PH Domain and the C-terminal Domain of Arabidopsis Dynamin-like 6 Determines Lipid Binding. Journal of Biological Chemistry, 277(20), 18124–18130. [Link]

-

Viaud, J., et al. (2021). Liposome-Based Methods to Study Protein-Phosphoinositide Interaction. Methods in Molecular Biology, 2239, 143–155. [Link]

-

Sal-Man, N., et al. (2021). PIP2 promotes conformation-specific dimerization of the EphA2 membrane region. Journal of Biological Chemistry, 296, 100619. [Link]

-

ResearchGate. PI(4,5)P2 promotes the interaction between the PH domain of PLC-1 and.... [Link]

-

Ahmad, I., et al. (2018). A Comparative Study to Visualize PtdIns(4,5) P2 and PtdIns(3,4,5) P3 in MDA-MB-231 Breast Cancer Cell Line. Iranian Journal of Medical Sciences, 43(6), 636–643. [Link]

-

Wikipedia. DOT (graph description language). [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

MDPI. (2022). Impact of Ca2+-Induced PI(4,5)P2 Clusters on PH-YFP Organization and Protein-Protein Interactions. International Journal of Molecular Sciences, 23(13), 7247. [Link]

-

Hammond, G. R., et al. (2009). Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2. Biochemical Journal, 422(1), 23–35. [Link]

-

Kim, D. I., & Roux, K. J. (2018). Use of BioID to detect protein-protein interactions. Current Protocols in Protein Science, 92(1), 19.24.1–19.24.18. [Link]

-

Osborne, S. L., et al. (2005). PtdIns(4,5)P2 and pre-mRNA splicing. UQ eSpace. [Link]

-

Gansner, E. R., & North, S. C. (2006). Drawing graphs with dot. [Link]

-

Q, Jack. (2017). DOT language for graph. [Link]

-

ResearchGate. How could I improve streptavidin-biotin protein plasma membranes pulldown?. [Link]

-

Williams, J. G. (2012). Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions. Methods in Molecular Biology, 831, 233–244. [Link]

Sources

- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 2. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. portlandpress.com [portlandpress.com]

- 6. PH Protein Domain | Cell Signaling Technology [cellsignal.com]

- 7. Pleckstrin homology domain - Wikipedia [en.wikipedia.org]

- 8. Membrane targeting by pleckstrin homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. InterPro [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Specificity and promiscuity in phosphoinositide binding by pleckstrin homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. A Comparative Study to Visualize PtdIns(4,5) P2 and PtdIns(3,4,5) P3 in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]

- 23. Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Specifically Induces Membrane Penetration and Deformation by Bin/Amphiphysin/Rvs (BAR) Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cjur.ca [cjur.ca]

- 26. researchgate.net [researchgate.net]

- 27. Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Studying protein–lipid interactions [asbmb.org]

- 29. Microplate-Based Characterization of Protein-Phosphoinositide Binding Interactions Using a Synthetic Biotinylated Headgroup Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in Plasma Membrane Signaling: A Technical Guide for Researchers

Abstract

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of the inner leaflet of the plasma membrane, stands as a central hub in cellular signaling, orchestrating a vast array of physiological processes.[1][2] Its strategic location and dynamic regulation allow it to function not only as a precursor for potent second messengers but also as a direct signaling molecule and a crucial docking site for a multitude of proteins. This technical guide provides an in-depth exploration of the multifaceted functions of PtdIns(4,5)P2 at the plasma membrane, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the intricate mechanisms of PtdIns(4,5)P2 metabolism and its pivotal roles in signal transduction, cytoskeleton dynamics, membrane trafficking, and ion channel regulation. Furthermore, this guide presents detailed, field-proven methodologies for the qualitative and quantitative analysis of PtdIns(4,5)P2, empowering researchers to rigorously investigate its function in their specific systems of interest.

Introduction: The Centrality of a Minor Lipid

Despite its relatively low abundance, PtdIns(4,5)P2 is a linchpin of plasma membrane identity and function.[1][2] Its dysregulation is implicated in a wide spectrum of human diseases, including cancer, metabolic disorders, and neurological conditions, making it a critical target for therapeutic intervention.[3][4] This guide will illuminate the core principles of PtdIns(4,5)P2 signaling, providing a robust framework for understanding its significance in cellular health and disease.

The Dynamic Metabolism of PtdIns(4,5)P2: A Tightly Regulated Hub

The concentration of PtdIns(4,5)P2 at the plasma membrane is the result of a delicate and continuous balance between its synthesis and degradation by a host of spatially and temporally regulated enzymes.

Synthesis: The Primary Role of PIP5K

The primary route for PtdIns(4,5)P2 synthesis at the plasma membrane is the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) by Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks).[1][5][6] There are three major isoforms of PIP5K (α, β, and γ), each with distinct regulatory mechanisms and subcellular localizations, contributing to the targeted production of PtdIns(4,5)P2 in specific membrane microdomains.[6][7]

The activity of PIP5Ks is intricately regulated by small GTPases of the Rho and ARF families, providing a direct link between upstream signaling cues and PtdIns(4,5)P2 production.[8] For instance, Rac and Rho GTPases can directly bind to and activate PIP5Ks, coupling cytoskeletal rearrangements with changes in phosphoinositide metabolism.[8] Similarly, ARF6, a key regulator of membrane trafficking, stimulates PIP5K activity to generate PtdIns(4,5)P2 required for endocytic and exocytic processes.[8]

Degradation and Conversion: Branching the Signal

PtdIns(4,5)P2 serves as a critical branching point in signaling, being a substrate for two major enzyme families that generate distinct second messengers:

-

Phospholipase C (PLC): Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PtdIns(4,5)P2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9][10] IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the plasma membrane to activate protein kinase C (PKC).[1]

-

Phosphoinositide 3-kinase (PI3K): Class I PI3Ks phosphorylate PtdIns(4,5)P2 at the 3'-position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a potent docking site for proteins containing Pleckstrin Homology (PH) domains, such as Akt/PKB, initiating pro-survival and growth signaling pathways.[1][3][10]

Furthermore, PtdIns(4,5)P2 levels are also controlled by inositol polyphosphate 5-phosphatases, which remove the phosphate group from the 5'-position, converting PtdIns(4,5)P2 back to PtdIns4P.[11]

Caption: The core metabolic pathways governing PtdIns(4,5)P2 levels at the plasma membrane.

The Multifaceted Functions of PtdIns(4,5)P2 in Plasma Membrane Signaling

Beyond its role as a precursor, PtdIns(4,5)P2 itself is a potent signaling molecule, directly interacting with and modulating the function of a diverse array of proteins.

A Docking Site for Protein Recruitment and Activation

The negatively charged headgroup of PtdIns(4,5)P2 serves as an electrostatic anchor for proteins containing positively charged domains, most notably the Pleckstrin Homology (PH) domain.[10][11] This interaction is crucial for the recruitment of cytosolic proteins to the plasma membrane, a critical step in the initiation of many signaling cascades.

| Protein Class | Example Effector(s) | Cellular Function |

| Cytoskeletal Regulators | Talin, Vinculin, α-actinin, WASp, Profilin | Focal adhesion assembly, actin polymerization and remodeling |

| Membrane Trafficking Proteins | AP-2, Dynamin, Epsin, Syndapin | Clathrin-mediated endocytosis, exocytosis |

| Ion Channel Subunits | Kir channels, KCNQ channels | Regulation of channel activity and localization |

| Signaling Enzymes | PTEN, PLC isoforms | Recruitment to the substrate at the plasma membrane |

Table 1: Key PtdIns(4,5)P2-Binding Proteins and Their Functions

Orchestrating Cytoskeleton Dynamics

PtdIns(4,5)P2 is a master regulator of the actin cytoskeleton, influencing its organization, polymerization, and connection to the plasma membrane.[1][6][12] It directly binds to and modulates the activity of numerous actin-binding proteins, including:

-

Talin and Vinculin: PtdIns(4,5)P2 binding to talin and vinculin is essential for the assembly and maturation of focal adhesions, the structures that link the actin cytoskeleton to the extracellular matrix.[13][14]

-

Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex: PtdIns(4,5)P2 activates WASp, which in turn stimulates the Arp2/3 complex to nucleate new actin filaments, driving processes like lamellipodia formation during cell migration.[12]

-

Profilin and Gelsolin: PtdIns(4,5)P2 can dissociate profilin from G-actin, making actin monomers available for polymerization.[14] It also regulates the actin-severing and -capping activities of gelsolin.[15]

Caption: PtdIns(4,5)P2's central role in regulating the actin cytoskeleton.

A Key Player in Membrane Trafficking: Endocytosis and Exocytosis

PtdIns(4,5)P2 is indispensable for both endocytosis and exocytosis, processes that are fundamental for nutrient uptake, receptor signaling, and neurotransmission.[1][13][16]

-

Endocytosis: In clathrin-mediated endocytosis, PtdIns(4,5)P2 is crucial for the recruitment of the AP-2 adaptor complex and other accessory proteins to the plasma membrane, initiating the formation of clathrin-coated pits.[17][18] It also recruits dynamin, the GTPase responsible for scission of the nascent vesicle from the plasma membrane.[13]

-

Exocytosis: PtdIns(4,5)P2 plays a critical role in the priming and fusion of secretory vesicles with the plasma membrane.[1][13] While its precise role in vesicle docking is debated, it is clear that PtdIns(4,5)P2 is required for later stages of exocytosis, likely through its interactions with proteins of the fusion machinery.[19]

Modulating Ion Channel and Transporter Activity

PtdIns(4,5)P2 directly interacts with and regulates the activity of a wide variety of ion channels and transporters, influencing cellular excitability and ion homeostasis.[20][21][22] This regulation can occur through several mechanisms, including direct binding to the channel protein, which can alter its gating properties, and by influencing the channel's localization and trafficking to the plasma membrane.[22] For example, inwardly rectifying potassium (Kir) channels and KCNQ voltage-gated potassium channels require PtdIns(4,5)P2 for their activity.[11][20][21] The hydrolysis of PtdIns(4,5)P2 following GPCR activation leads to the closure of these channels, contributing to neuronal and cardiac excitability.[21]

Methodologies for Studying PtdIns(4,5)P2

A diverse toolkit of methodologies is available to researchers for the qualitative and quantitative analysis of PtdIns(4,5)P2, each with its own strengths and limitations.

Live-Cell Imaging of PtdIns(4,5)P2 Dynamics

Visualizing the spatiotemporal dynamics of PtdIns(4,5)P2 in living cells is crucial for understanding its role in signaling. This is most commonly achieved using fluorescently tagged protein domains that specifically bind to PtdIns(4,5)P2.

Protocol: Live-Cell Imaging using a PH-domain Biosensor

-

Construct Preparation: Subclone the Pleckstrin Homology (PH) domain of Phospholipase C-delta1 (PLCδ1) into a mammalian expression vector containing a fluorescent protein (e.g., GFP, RFP). The tandem repeat of the PH domain (2xPH-PLCδ1-GFP) can enhance the avidity and specificity of the probe.[23]

-

Cell Culture and Transfection: Plate cells of interest on glass-bottom dishes suitable for high-resolution microscopy. Transfect the cells with the PH-domain biosensor construct using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

Imaging Setup: Use a confocal or total internal reflection fluorescence (TIRF) microscope for imaging. Maintain cells in an appropriate imaging medium at 37°C and 5% CO2.

-

Image Acquisition: Acquire images at appropriate time intervals to capture the dynamics of the biosensor. The translocation of the biosensor from the plasma membrane to the cytosol indicates a decrease in PtdIns(4,5)P2 levels.[18]

-

Data Analysis: Quantify the fluorescence intensity at the plasma membrane and in the cytosol over time to determine the relative changes in PtdIns(4,5)P2 levels.

Causality behind Experimental Choices: The PH domain of PLCδ1 is widely used due to its high affinity and specificity for PtdIns(4,S)P2.[4][23] TIRF microscopy is particularly useful for visualizing events at the plasma membrane with high signal-to-noise ratio.

Quantitative Analysis of PtdIns(4,5)P2 Mass

Accurate quantification of PtdIns(4,5)P2 levels is essential for understanding its metabolism and response to stimuli. Mass spectrometry and HPLC-based methods are the gold standards for this purpose.

Protocol: Lipid Extraction and LC-MS/MS Analysis

-

Cell Lysis and Lipid Extraction:

-

Derivatization (Optional but Recommended): Derivatization of the phosphate groups can improve chromatographic separation and detection sensitivity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the different phosphoinositide species using liquid chromatography, often with an ion-pairing reagent.

-

Detect and quantify the different species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

-

-

Data Analysis: Use a stable isotope-labeled internal standard for each phosphoinositide species to be quantified to correct for variations in extraction efficiency and instrument response.

Self-Validating System: The use of internal standards for each analyte is critical for ensuring the accuracy and reproducibility of the quantification.

Immunofluorescence Detection of PtdIns(4,5)P2

Immunofluorescence microscopy allows for the visualization of PtdIns(4,5)P2 distribution in fixed cells.

Protocol: Immunofluorescence Staining

-

Cell Fixation and Permeabilization:

-

Blocking: Block non-specific antibody binding sites with a solution containing normal serum from the species in which the secondary antibody was raised.[24]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PtdIns(4,5)P2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Authoritative Grounding: The specificity of the primary antibody is paramount for reliable results and should be thoroughly validated.

In Vitro PtdIns(4,5)P2 Binding Assays

These assays are used to determine the direct interaction of a protein of interest with PtdIns(4,5)P2.

Protocol: Liposome Co-sedimentation Assay

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined concentration of PtdIns(4,5)P2 and a carrier lipid (e.g., phosphatidylcholine).

-

Protein Incubation: Incubate the purified recombinant protein of interest with the liposomes.

-

Centrifugation: Pellet the liposomes by ultracentrifugation.

-

Analysis: Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Coomassie blue staining or Western blotting to determine the fraction of protein that co-sedimented with the liposomes.

Manipulation of PtdIns(4,5)P2 Levels using Voltage-Sensitive Phosphatases (VSPs)

VSPs are powerful tools to acutely and reversibly deplete plasma membrane PtdIns(4,5)P2 levels with high temporal resolution, allowing for the study of the direct consequences of its depletion on cellular processes.[5][10][12]

Workflow: VSP-mediated PtdIns(4,5)P2 Depletion

-

Co-expression: Co-express the VSP and the protein of interest (e.g., an ion channel) in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).

-

Electrophysiological Recording: Use patch-clamp electrophysiology to control the membrane potential and record the activity of the protein of interest.

-

VSP Activation: Apply a depolarizing voltage step to activate the VSP, which will hydrolyze PtdIns(4,5)P2 to PtdIns4P.[10]

-

Functional Readout: Monitor the change in the activity of the protein of interest in response to PtdIns(4,5)P2 depletion.

Caption: Experimental workflow for studying PtdIns(4,5)P2 function using VSPs.

Conclusion and Future Directions

PtdIns(4,5)P2 is a remarkably versatile signaling molecule that plays a central role in a vast number of cellular processes at the plasma membrane. Its intricate regulation and diverse downstream effects underscore its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of PtdIns(4,5)P2 signaling. Future research will undoubtedly focus on understanding how specific pools of PtdIns(4,5)P2 are generated and maintained in distinct membrane microdomains, and how these localized signals are decoded to elicit specific cellular responses. The development of novel, high-resolution imaging techniques and sophisticated molecular tools will be instrumental in achieving a more complete understanding of this pivotal signaling lipid.

References

-

PIP5K-driven PtdIns(4,5)P2 synthesis: regulation and cellular functions. (2009). Journal of Cell Science. [Link]

-

Phosphatidylinositol 4,5-bisphosphate. Wikipedia. [Link]

-

Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). Journal of Proteome Research. [Link]

-

A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues. (2019). bioRxiv. [Link]

-

Unraveling Phosphatidylinositol: Mass Spectrometry and Its Biological Significance. LinkedIn. [Link]

-

PtdIns(4,5)P2 turnover is required for multiple stages during clathrin- and actin-dependent endocytic internalization. (2007). Molecular Biology of the Cell. [Link]

-

Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. (2021). ACS Publications. [Link]

-

Voltage-Sensing Phosphatases: Biophysics, Physiology, and Molecular Engineering. (2018). Physiological Reviews. [Link]

-

Voltage-sensing phosphatase: actions and potentials. (2008). The Journal of Physiology. [Link]

-

The actin cytoskeleton and plasma membrane connection: PtdIns(4,5)P(2) influences cytoskeletal protein activity at the plasma membrane. (2000). Journal of Cell Science. [Link]

-

Pleckstrin homology domains bind to phosphatidylinositol-4,5-bisphosphate. (1995). DR-NTU. [Link]

-

Dissecting the role of PtdIns(4,5)P2 in endocytosis and recycling of the transferrin receptor. (2007). Journal of Cell Science. [Link]

-

Spotlight on the Binding Affinity of Ion Channels for Phosphoinositides: From the Study of Sperm Flagellum. (2022). Frontiers in Physiology. [Link]

-

PtdIns(4,5)P2 is not required for secretory granule docking. (2018). Traffic. [Link]

-

Ion channel regulation by phosphoinositides analyzed with VSPs—PI(4,5)P2 affinity, phosphoinositide selectivity, and PI(4,5)P2 pool accessibility. (2015). Frontiers in Pharmacology. [Link]

-

Probing and imaging phospholipid dynamics in live cells. (2015). Trends in Cell Biology. [Link]

-

Live-imaging of the PtdIns(4)P and PtdIns(4,5)P2 biosensors in MiCHy. ResearchGate. [Link]

-

Polarized PtdIns(4,5)P2 distribution mediated by a voltage-sensing phosphatase (VSP) regulates sperm motility. (2019). PNAS. [Link]

-

A novel homeostatic mechanism tunes PI(4,5)P2-dependent signaling at the plasma membrane. (2023). bioRxiv. [Link]

-

Phosphatidylinositol 4, 5 Bisphosphate and the Actin Cytoskeleton. ResearchGate. [Link]

-

Complex roles of PIP2 in the regulation of ion channels and transporters. (2007). American Journal of Physiology-Cell Physiology. [Link]

-

A novel homeostatic mechanism tunes PI(4,5)P2-dependent signaling at the plasma membrane. (2023). Journal of Cell Science. [Link]

-

The dynamics of plasma membrane PtdIns(4,5)P 2 at fertilization of mouse eggs. (2002). The Journal of Cell Biology. [Link]

-

PI(4,5)P2: signaling the plasma membrane. (2022). Biochemical Journal. [Link]

-

PI(4,5)P2: signaling the plasma membrane. (2022). Portland Press. [Link]

-

PIP kinases define PI4,5P2 signaling specificity by association with effectors. (2015). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Suh BC, Hille B. Regulation of ion channels by phosphatidylinositol 4,5-bisphosphate. (2005). Current Opinion in Neurobiology. [Link]

-

Phosphatidylinositol 4,5-bisphosphate: Targeted production and signaling. (2013). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P 2 and PI4P in Human Platelets. (2021). MDPI. [Link]

-

Immunofluorescence Staining of Paraffin Sections Step by Step. (2020). Frontiers in Molecular Biosciences. [Link]

-

PI(4,5)P 2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites. (2018). The Journal of Cell Biology. [Link]

-

Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2. (2009). Biochemical Journal. [Link]

-

Septins tune lipid kinase activity and PI(4,5)P2 turnover during G-protein–coupled PLC signalling in vivo. (2022). Life Science Alliance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. scispace.com [scispace.com]

- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Methods for the determination of the mass of nuclear PtdIns4P, PtdIns5P, and PtdIns(4,5)P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues | bioRxiv [biorxiv.org]

- 10. Ion channel regulation by phosphoinositides analyzed with VSPs—PI(4,5)P2 affinity, phosphoinositide selectivity, and PI(4,5)P2 pool accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Voltage-sensing phosphatase: actions and potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PtdIns(4,5)P2 turnover is required for multiple stages during clathrin- and actin-dependent endocytic internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Voltage-sensing phosphatase modulation by a C2 domain [frontiersin.org]

- 15. scbt.com [scbt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rupress.org [rupress.org]

- 18. journals.biologists.com [journals.biologists.com]

- 19. bce.au.dk [bce.au.dk]

- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 21. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]

- 22. Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Specifically Induces Membrane Penetration and Deformation by Bin/Amphiphysin/Rvs (BAR) Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. usbio.net [usbio.net]

- 25. ptglab.com [ptglab.com]

Cellular localization and dynamics of PtdIns-(4,5)-P2

An In-Depth Technical Guide to the Cellular Localization and Dynamics of Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Central Role of a Minor Lipid

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, constituting merely 1-2% of total plasma membrane lipids, yet it wields disproportionate control over a vast array of critical cellular processes.[1] It is primarily enriched in the inner leaflet of the plasma membrane, where it functions as a pivotal hub for signal transduction, membrane trafficking, and cytoskeletal organization.[2] This guide provides a technical deep dive into the spatiotemporal regulation of PtdIns(4,5)P2, the methodologies used to investigate its dynamics, and its emerging significance as a therapeutic target. We will explore the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Metabolic Regulation: The Dynamic Lifecycle of PtdIns(4,5)P2

The cellular concentration of PtdIns(4,5)P2 is maintained in a state of rapid, dynamic turnover, governed by a tightly regulated network of kinases, phosphatases, and phospholipases.[3][4] This precise spatiotemporal control is fundamental to its function, allowing the cell to generate localized pools of PtdIns(4,5)P2 to orchestrate specific events.

-

Synthesis: PtdIns(4,5)P2 is primarily synthesized from Phosphatidylinositol 4-phosphate (PtdIns4P) by Type I Phosphatidylinositol 4-Phosphate 5-Kinases (PIP5Ks).[2]

-

Turnover and Conversion: PtdIns(4,5)P2 is a critical substrate for two major signaling pathways:

-

Phospholipase C (PLC): Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PtdIns(4,5)P2 into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][5] IP3 triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K): Class I PI3Ks phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), a key signaling molecule in cell growth, survival, and proliferation pathways.[2][6][7]

-

-

Dephosphorylation: Lipid phosphatases, such as the tumor suppressor PTEN (which dephosphorylates PtdIns(3,4,5)P3 back to PtdIns(4,5)P2) and 5-phosphatases like synaptojanin (which converts PtdIns(4,5)P2 to PtdIns4P), also play crucial roles in terminating PtdIns(4,5)P2-dependent signals.[3][6][7]

Figure 1: The PtdIns(4,5)P2 Metabolic Hub.

Cellular Cartography: The Spatiotemporal Localization of PtdIns(4,5)P2

While ubiquitously present in eukaryotic cells, PtdIns(4,5)P2 exhibits a distinct and functionally significant distribution pattern.

The Plasma Membrane: The Primary Signaling Platform The vast majority of cellular PtdIns(4,5)P2 is concentrated at the inner leaflet of the plasma membrane.[2] This strategic localization allows it to act as a docking site for a multitude of cytosolic proteins, influencing their activity and recruitment to the membrane.[8] Furthermore, PtdIns(4,5)P2 is not uniformly distributed but is organized into transient, localized pools or nanodomains.[5][9] This clustering, often induced by divalent cations like Ca2+ or interactions with proteins, is crucial for creating focal points of high signaling potential.[1][9]

Beyond the Plasma Membrane: Emerging Intracellular Roles Accumulating evidence demonstrates the existence and functional importance of PtdIns(4,5)P2 pools in various intracellular compartments.[10][11][12] Although present in much lower concentrations than at the plasma membrane, these organellar pools are critical for specific processes:

-

Endosomes and Lysosomes: PtdIns(4,5)P2 is involved in endosomal sorting, recycling pathways, and the regulation of autophagosome-lysosome fusion.[10][12][13]

-

Golgi Complex: Plays a role in vesicular trafficking and secretory pathways.[10][14]

-

Nucleus: Nuclear PtdIns(4,5)P2 has been implicated in chromatin remodeling and gene expression, though its roles here are less defined.[10][12]

Functional Deep Dive: PtdIns(4,5)P2 in Core Cellular Processes

PtdIns(4,5)P2's influence extends to a remarkable number of fundamental cellular activities, acting both as a substrate for enzymes and as an allosteric regulator in its own right.

-

Master Regulator of Membrane Trafficking: PtdIns(4,5)P2 is indispensable for both endocytosis and exocytosis.[7][11] During clathrin-mediated endocytosis, it recruits key adaptor proteins like AP-2 and promotes the assembly of the endocytic machinery.[15][16][17] Its depletion completely blocks this process.[7] In exocytosis, it is essential for the priming of vesicles prior to their fusion with the plasma membrane.[18]

-

Architect of the Cytoskeleton: It directly binds to and regulates the activity of numerous actin-binding proteins, controlling actin polymerization and filament organization at the cell cortex.[2][7][9] This function is vital for cell motility, adhesion, and cytokinesis.[19]

-

Modulator of Ion Channels and Receptors: PtdIns(4,5)P2 directly interacts with and modulates the activity of a wide range of ion channels.[2][20] It also plays a crucial role in the function of G-protein-coupled receptors (GPCRs), where it has been shown to stabilize their active states and enhance the selectivity of G-protein coupling.[2][7][21]

| PtdIns(4,5)P2-Interacting Protein/Complex | Cellular Process | Function |

| Phospholipase C (PLC) | Signal Transduction | Hydrolyzes PtdIns(4,5)P2 to IP3 and DAG.[3][5] |

| PI 3-Kinase (PI3K) | Signal Transduction | Phosphorylates PtdIns(4,5)P2 to PtdIns(3,4,5)P3.[6][7] |

| AP-2 Complex | Endocytosis | Binds PtdIns(4,5)P2 to initiate clathrin coat assembly.[15][17] |

| Dynamin | Endocytosis | GTPase recruited by PtdIns(4,5)P2 to mediate vesicle scission.[7] |

| N-WASP | Cytoskeleton Regulation | Recruited to the membrane by PtdIns(4,5)P2 to promote actin polymerization.[7] |

| Kir Channels | Ion Transport | PtdIns(4,5)P2 binding is required for channel activity.[2] |

| CAPS and Munc13 | Exocytosis | PtdIns(4,5)P2-binding proteins that prime vesicles for fusion.[18] |

The Investigator's Toolkit: Methodologies for Studying PtdIns(4,5)P2

Studying a low-abundance, dynamic lipid like PtdIns(4,5)P2 presents unique technical challenges. The choice of methodology is critical and depends on whether the desired output is dynamic live-cell information, high-resolution localization, or precise quantification.

Method 1: Live-Cell Imaging with Genetically Encoded Biosensors

Principle and Rationale: This approach provides real-time visualization of PtdIns(4,5)P2 dynamics in living cells. The most common biosensors are fusion proteins consisting of a fluorescent protein (e.g., GFP) and a lipid-binding domain that specifically recognizes PtdIns(4,5)P2.[22] The pleckstrin homology (PH) domain of PLCδ1 is the most widely used domain for this purpose.[23][24][25] When PtdIns(4,5)P2 levels increase at a specific membrane, the GFP-PH-PLCδ1 biosensor is recruited from the cytosol, resulting in an increase in local fluorescence. Conversely, depletion of PtdIns(4,5)P2 causes the biosensor to dissociate into the cytosol.[25]

Expertise in Action: The key advantage here is temporal resolution. This method is unparalleled for observing the rapid PtdIns(4,5)P2 turnover that occurs in response to receptor stimulation. However, it is a self-validating system only when properly controlled. Overexpression of the biosensor can buffer cellular PtdIns(4,5)P2, creating artifacts. Therefore, it is crucial to express the biosensor at the lowest detectable level and validate that it does not perturb the cellular process under investigation.

Figure 2: Workflow for Live-Cell PtdIns(4,5)P2 Imaging.

Detailed Protocol: Transfection and Imaging of a GFP-PH-PLCδ1 Biosensor

-

Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom imaging dishes 24 hours prior to transfection to achieve 50-70% confluency.

-

Transfection: Transfect cells with a plasmid encoding GFP-PH-PLCδ1 using a low amount of DNA (e.g., 100-200 ng per dish) and a suitable transfection reagent according to the manufacturer's protocol. The goal is to achieve low expression levels to avoid artifacts.

-

Expression: Incubate cells for 18-24 hours to allow for biosensor expression.

-

Imaging Preparation: Replace the culture medium with an appropriate live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM) just before microscopy.

-

Microscopy: Use a confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a 488 nm laser for GFP excitation and an environmental chamber to maintain cells at 37°C and 5% CO2.

-

Baseline Acquisition: Identify a cell with low-level expression, characterized by diffuse cytosolic fluorescence and clear plasma membrane enrichment. Acquire a stable baseline of images for 1-2 minutes.

-

Stimulation: Add the stimulus (e.g., a GPCR agonist like carbachol or ATP) directly to the dish while continuously imaging.

-

Data Acquisition: Record a time-lapse series, capturing the translocation of the biosensor from the plasma membrane to the cytosol.

-

Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. A decrease in the membrane-to-cytosol ratio indicates PtdIns(4,5)P2 depletion.

Method 2: High-Resolution Localization via Immunofluorescence (IF)

Principle and Rationale: This fixed-cell approach uses monoclonal antibodies that specifically recognize the headgroup of PtdIns(4,5)P2 to determine its subcellular localization with high spatial resolution.

Expertise in Action: The trustworthiness of this method hinges entirely on the fixation and permeabilization protocol. Lipids are not cross-linked by standard aldehyde fixatives like paraformaldehyde (PFA) and can be easily extracted by detergents. Therefore, protocols must be optimized to preserve lipid integrity.[26][27] A common strategy involves a "pre-extraction" with a mild detergent like digitonin followed by fixation, or a combined fixation/permeabilization step on ice.[26][28] The self-validating aspect of this protocol involves rigorous controls, including pre-adsorption of the antibody with a PtdIns(4,5)P2-containing liposome solution to confirm signal specificity.[29]

Detailed Protocol: Optimized Immunocytochemistry for PtdIns(4,5)P2

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Fix cells with 2-4% PFA in PBS for 15 minutes at room temperature. Causality Note: This step cross-links proteins, creating a matrix that helps trap lipids.

-

Quenching: Rinse three times with PBS containing 50 mM NH4Cl to quench unreacted aldehydes.

-

Permeabilization and Blocking: Permeabilize and block in one step. Incubate coverslips for 45 minutes on ice in "Buffer A" (PBS, 5% normal goat serum, 50 mM NH4Cl) containing 0.5% saponin. Causality Note: Saponin is a mild, cholesterol-dependent detergent less likely to strip phospholipids than Triton X-100. Performing this step on ice further reduces lipid extraction.[26]

-

Primary Antibody Incubation: Incubate with a monoclonal anti-PtdIns(4,5)P2 antibody (e.g., Echelon Z-A045) diluted in Buffer A with 0.1% saponin for 1 hour on ice.

-

Washing: Wash coverslips three times with ice-cold PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in Buffer A with 0.1% saponin for 45 minutes on ice.

-

Final Washes and Mounting: Wash three times with PBS and mount onto microscope slides with an anti-fade mounting medium.

-

Control: For a specificity control, pre-incubate the primary antibody with PtdIns(4,5)P2-containing liposomes for 30 minutes before adding it to the cells. This should abolish the specific staining.

Method 3: Quantitative Analysis by Mass Spectrometry-Based Lipidomics

Principle and Rationale: This is the gold standard for quantifying the absolute or relative amounts of PtdIns(4,5)P2, including its different fatty acyl chain variants.[30] The workflow involves lipid extraction from cell or tissue samples, separation of lipid species using liquid chromatography (LC), and detection and quantification using tandem mass spectrometry (MS/MS).[8][31]